Introduction: Unveiling the Architecture of a Privileged Scaffold
Introduction: Unveiling the Architecture of a Privileged Scaffold
An In-depth Technical Guide to the Structural Analysis of (2-Pyrrolidin-1-ylphenyl)methanol
In the landscape of modern drug discovery, the pyrrolidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Its prevalence is a testament to its unique stereochemical and conformational properties, which allow for precise three-dimensional exploration of pharmacophore space. The title compound, (2-Pyrrolidin-1-ylphenyl)methanol, marries this key heterocyclic motif with an aromatic system, presenting a core structure with significant potential for the development of novel therapeutics.
This guide provides a comprehensive, in-depth technical framework for the complete structural elucidation of (2-Pyrrolidin-1-ylphenyl)methanol. As Senior Application Scientists, our goal is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will navigate from the foundational synthesis of the molecule to its definitive three-dimensional characterization, employing a multi-technique approach that ensures self-validating and unambiguous results. This document is designed for researchers, medicinal chemists, and drug development professionals who require a robust and logical workflow for the structural analysis of novel small molecules.
Chapter 1: Synthesis of the Core Structure
A reliable structural analysis begins with a pure, well-characterized sample. The synthesis of (2-Pyrrolidin-1-ylphenyl)methanol can be approached through several established methods for N-arylation and subsequent functional group manipulation.[2][3] We propose a robust and scalable two-step synthesis starting from commercially available 2-aminobenzyl alcohol and 1,4-dibromobutane.
Proposed Synthetic Pathway: Cycloalkylation and Reduction
The chosen pathway involves the double alkylation of 2-aminobenzyl alcohol with 1,4-dibromobutane to form the pyrrolidine ring in a single cyclization step. This method is efficient and avoids the use of expensive catalysts.
Experimental Protocol: Synthesis of (2-Pyrrolidin-1-ylphenyl)methanol
-
Step 1: N-Cycloalkylation of 2-Aminobenzyl Alcohol
-
To a solution of 2-aminobenzyl alcohol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2.5 eq.).
-
Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the amine.
-
Add 1,4-dibromobutane (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (2-Pyrrolidin-1-ylphenyl)methanol.
-
-
Step 2: Characterization and Purity Assessment
-
Confirm the identity of the synthesized product using the analytical techniques detailed in the subsequent chapters of this guide.
-
Assess purity using High-Performance Liquid Chromatography (HPLC) and ensure it is >98% before proceeding with detailed structural studies.
-
Caption: Synthetic workflow for (2-Pyrrolidin-1-ylphenyl)methanol.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment, connectivity, and stereochemistry of atoms.[4][5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be used to unambiguously assign every atom in the molecule.
Predicted ¹H and ¹³C NMR Data
While experimental data is the gold standard, highly accurate prediction algorithms can provide a reliable roadmap for spectral interpretation.[1][6][7] The following data was predicted using advanced machine learning models.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine H-2', H-5' | 3.3 - 3.5 | Multiplet | 52.5 |
| Pyrrolidine H-3', H-4' | 1.9 - 2.1 | Multiplet | 24.0 |
| Phenyl H-3 | 7.2 - 7.3 | Triplet of doublets | 128.5 |
| Phenyl H-4 | 7.0 - 7.1 | Triplet of doublets | 122.0 |
| Phenyl H-5 | 6.8 - 6.9 | Triplet | 118.0 |
| Phenyl H-6 | 7.1 - 7.2 | Doublet | 125.0 |
| CH₂OH | 4.7 - 4.8 | Singlet | 63.0 |
| OH | 2.5 - 3.5 (variable) | Broad Singlet | - |
| Phenyl C-1 | - | - | 148.0 |
| Phenyl C-2 | - | - | 135.0 |
NMR Experimental Protocols
Protocol 1: 1D NMR (¹H and ¹³C) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Rationale: This initial spectrum provides information on the number of unique proton environments, their chemical shifts (indicating electronic environment), integration (proton count), and multiplicity (neighboring protons).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Key parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.
-
Rationale: This experiment reveals the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets for each carbon, making it easier to count the distinct carbon atoms.
-
Protocol 2: 2D NMR (COSY, HSQC, HMBC) Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).
-
Interpretation: Cross-peaks in the 2D spectrum connect protons that are spin-spin coupled. This is crucial for tracing the connectivity within the pyrrolidine ring and the aromatic system.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to. This allows for the definitive assignment of protonated carbons.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons.
-
Interpretation: Cross-peaks connect protons to carbons that are 2-4 bonds away. This is the key experiment for connecting the molecular fragments, for instance, linking the pyrrolidine ring to the phenyl ring and the methanol group to the phenyl ring.
-
Caption: Logical workflow for NMR-based structure elucidation.
Chapter 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and invaluable structural information through controlled fragmentation of the molecule.[8][9] The choice of ionization technique is critical; Electron Ionization (EI) provides detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically preserves the molecular ion.
Predicted Fragmentation Pathways
The structure of (2-Pyrrolidin-1-ylphenyl)methanol suggests several predictable fragmentation pathways:
-
Loss of Water (M-18): Common for benzyl alcohols, leading to a stable benzylic cation.[10]
-
Alpha-Cleavage of Pyrrolidine: The C-N bonds of the pyrrolidine ring are susceptible to cleavage, leading to characteristic fragments.[11][12]
-
Benzylic Cleavage: Loss of the hydroxymethyl group (-CH₂OH, M-31) or the entire pyrrolidinyl group.
| Predicted m/z | Proposed Fragment Structure | Mechanism |
| 177 | [M]⁺˙ (Molecular Ion) | Electron Ionization |
| 178 | [M+H]⁺ | Electrospray Ionization |
| 159 | [M-H₂O]⁺ | Dehydration of the alcohol |
| 107 | [C₇H₇O]⁺ | Cleavage of the C-N bond |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage of the pyrrolidine ring |
| 77 | [C₆H₅]⁺ | Loss of the pyrrolidinylmethanol group |
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
ESI-MS Acquisition (for accurate mass and molecular formula):
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode. The protonated molecule [M+H]⁺ at m/z 178.1232 is expected.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion and providing an accurate molecular weight.
-
-
EI-MS Acquisition (for structural fragmentation):
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).
-
Use a standard electron energy of 70 eV.
-
Rationale: EI is a high-energy technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum that reveals the underlying structure of the molecule.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Chapter 4: Single-Crystal X-ray Crystallography
While NMR and MS provide powerful evidence for structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement in the solid state.[13][14]
Methodology for Crystal Growth and Data Analysis
The primary challenge in X-ray crystallography is often the growth of a high-quality single crystal.[15]
Protocol 4: X-ray Crystallography
-
Crystal Growth:
-
Method: Slow evaporation is a reliable starting point for small organic molecules.
-
Procedure: Dissolve a high-purity sample of the compound in a minimal amount of a suitable solvent system (e.g., ethanol/hexane mixture) to create a saturated solution.
-
Filter the solution into a clean vial and cover it loosely (e.g., with perforated parafilm).
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
-
Data Collection:
-
Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson synthesis to locate the atoms.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.
-
| Expected Crystallographic Parameter | Typical Value for Similar Organics | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal |
| Space Group | e.g., P2₁/c, P-1 | Defines the specific symmetry operations |
| R-factor (R1) | < 0.05 (5%) | A measure of the agreement between the model and data |
| Goodness-of-fit (GooF) | ~1.0 | Indicates a good quality refinement |
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"Start" -> "Crystal_Growth"; "Crystal_Growth" -> "Data_Collection" [label="Select Single Crystal"]; "Data_Collection" -> "Structure_Solution" [label="Process Diffraction Data"]; "Structure_Solution" -> "Refinement"; "Refinement" -> "Final_Structure" [label="Validate & Finalize"]; }
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion: An Integrated Approach to Structural Certainty
The structural analysis of a novel compound like (2-Pyrrolidin-1-ylphenyl)methanol is a process of building a case, where each piece of analytical data corroborates the others. By integrating a logical synthesis with a multi-technique analytical workflow—NMR for connectivity, MS for molecular weight and fragmentation, and X-ray crystallography for absolute 3D structure—we can achieve an unequivocal and self-validating structural assignment. This rigorous approach is fundamental to advancing drug discovery programs, ensuring that the molecular architecture of a potential therapeutic is known with absolute certainty before committing to further development.
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